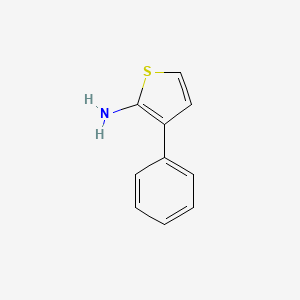
3-Phenyl-2-thiophenamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-2-thiophenamine is a heterocyclic compound that features a thiophene ring substituted with an amino group at the second position and a phenyl group at the third position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique structural and electronic properties .
Synthetic Routes and Reaction Conditions:
Gewald Reaction: This method involves the condensation of an α-methylene carbonyl compound, an α-cyano ester, and sulfur.
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as the sulfurizing agent.
Fiesselmann Synthesis: This method involves the condensation of ynones or ynoates with 2-mercapto acetate.
Industrial Production Methods: Industrial production of this compound often involves the Gewald reaction due to its efficiency and scalability. The reaction is typically carried out in large reactors under controlled temperature and pressure conditions to ensure high yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form thiol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, particularly at the 5-position.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Halogens, nitrating agents.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated and nitrated thiophene derivatives.
Scientific Research Applications
3-Phenyl-2-thiophenamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Phenyl-2-thiophenamine involves its interaction with various molecular targets and pathways:
Anti-inflammatory Activity: The compound inhibits cyclooxygenase and lipoxygenase enzymes, reducing the production of pro-inflammatory mediators.
Antimicrobial Activity: It disrupts the cell membrane integrity of microorganisms, leading to cell lysis.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspase pathways.
Comparison with Similar Compounds
3-Phenyl-2-thiophenamine can be compared with other thiophene derivatives:
2-Aminothiophene: Similar in structure but lacks the phenyl group, which affects its electronic properties and reactivity.
3-Phenylthiophene: Lacks the amino group, which reduces its biological activity compared to this compound.
2,3-Diphenylthiophene: Contains an additional phenyl group, which increases its steric hindrance and affects its reactivity.
Uniqueness: this compound is unique due to the presence of both amino and phenyl groups, which confer distinct electronic properties and biological activities .
Properties
CAS No. |
183676-86-0 |
|---|---|
Molecular Formula |
C10H9NS |
Molecular Weight |
175.25 g/mol |
IUPAC Name |
3-phenylthiophen-2-amine |
InChI |
InChI=1S/C10H9NS/c11-10-9(6-7-12-10)8-4-2-1-3-5-8/h1-7H,11H2 |
InChI Key |
AFZWJZAKURZWSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















